5-nitro-1H-indazole-6-carboxylic acid

Catalog No.
S13543855
CAS No.
M.F
C8H5N3O4
M. Wt
207.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-nitro-1H-indazole-6-carboxylic acid

Product Name

5-nitro-1H-indazole-6-carboxylic acid

IUPAC Name

5-nitro-1H-indazole-6-carboxylic acid

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

InChI

InChI=1S/C8H5N3O4/c12-8(13)5-2-6-4(3-9-10-6)1-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13)

InChI Key

VHRWGASEOBURCL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])C(=O)O

5-Nitro-1H-indazole-6-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a nitro group at the 5-position and a carboxylic acid group at the 6-position of the indazole ring. Its molecular formula is C8H6N4O3C_8H_6N_4O_3, and it is recognized for its potential biological activities and applications in medicinal chemistry. The compound exhibits unique chemical properties due to the presence of both electron-withdrawing nitro and carboxylic acid functionalities, which can influence its reactivity and interactions with biological targets.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.
  • Ester Hydrolysis: If esterified, the compound can undergo hydrolysis to yield the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium on carbon for reductions, and sodium hydroxide or hydrochloric acid for hydrolysis .

Several synthesis methods have been reported for 5-nitro-1H-indazole-6-carboxylic acid:

  • Nitration of Indazole Derivatives: The synthesis typically begins with the nitration of 1H-indazole-6-carboxylic acid using nitric acid, introducing the nitro group at the 5-position.
  • Esterification: The resulting 5-nitro-1H-indazole-6-carboxylic acid can be esterified to form methyl or other esters under acidic conditions.
  • Multistep Synthesis: Alternative synthetic routes may involve multi-step processes that include functionalization at different positions of the indazole ring .

5-Nitro-1H-indazole-6-carboxylic acid has potential applications in:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Research: It can be utilized in biochemical studies to understand the interactions of nitro-containing compounds with biological systems.

Several compounds share structural similarities with 5-nitro-1H-indazole-6-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
Methyl 1H-indazole-6-carboxylateLacks the nitro group at the 5-positionDoes not possess the electron-withdrawing effect
5-Nitro-1H-indazole-3-carboxylic acidContains a carboxylic acid group at position 3Different position of functional groups affects reactivity
5-Amino-1H-indazole-6-carboxylateContains an amino group instead of a nitro groupOffers different reactivity and potential biological activity

The uniqueness of 5-nitro-1H-indazole-6-carboxylic acid lies in its combination of a nitro group and a carboxylic acid group, which confers distinct chemical reactivity and potential applications in medicinal chemistry compared to similar compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

207.02800565 g/mol

Monoisotopic Mass

207.02800565 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types